n-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide
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Overview
Description
N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure of this compound includes a quinoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the acetylaminophenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide include other quinoline derivatives such as:
- N-(3-(Acetylamino)phenyl)-3-nitrobenzamide
- N-(3-(Acetylamino)phenyl)-2-nitrobenzamide
- N-(3-(Acetylamino)phenyl)-4-methyl-3-nitrobenzamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(3-Acetylaminophenyl)-4-oxo-1H-quinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), cytotoxicity assays, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of an acetylamino group and a carboxamide moiety contributes to its pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
This compound has been evaluated for its anticancer properties across various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 5.0 | Induction of apoptosis and cell cycle arrest |
A549 | 4.2 | Inhibition of proliferation and autophagy |
HCT116 | 3.5 | CDK2 inhibition |
NCI-H460 | 2.8 | Inhibition of Aurora-A kinase |
These results indicate that the compound exhibits potent cytotoxic effects, particularly against lung and breast cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study conducted on various mycobacterial species indicated that it possesses significant inhibitory effects against Mycobacterium tuberculosis, outperforming traditional antibiotics like isoniazid. The following table highlights the antimicrobial efficacy:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Mycobacterium tuberculosis | 0.5 |
Mycobacterium kansasii | 1.0 |
Mycobacterium avium | 1.5 |
The compound's ability to inhibit photosynthetic electron transport in chloroplasts also suggests a broader spectrum of biological activity that warrants further investigation.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1/S phase arrest in several cancer cell lines, which is critical for halting tumor progression.
- Enzyme Inhibition : Inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase disrupts cell cycle regulation, providing a targeted approach to cancer therapy.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF7 Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 5 µM), with accompanying morphological changes indicative of apoptosis.
- Mycobacterial Inhibition : Another investigation reported that this compound exhibited superior activity against M. tuberculosis compared to standard treatments, suggesting potential for development as an antitubercular agent.
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c1-11(22)20-12-5-4-6-13(9-12)21-18(24)15-10-19-16-8-3-2-7-14(16)17(15)23/h2-10H,1H3,(H,19,23)(H,20,22)(H,21,24) |
InChI Key |
ICXKAEQIBRAQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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